3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile
Description
The compound 3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic molecule featuring a pyridine core substituted with a cyano group at the 2-position and a piperazine-linked pyridazine moiety at the 3-position. The pyridazine ring is further modified with a dimethylamino group at the 6-position. Such compounds are typically explored as intermediates in medicinal chemistry for targeting receptors or enzymes, leveraging their hydrogen-bonding capabilities and moderate lipophilicity.
Properties
IUPAC Name |
3-[4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-21(2)15-5-6-16(20-19-15)23-10-8-22(9-11-23)14-4-3-7-18-13(14)12-17/h3-7H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYPQNRURIMPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{4-[6-(dimethylamino)pyridazin-3-yl]piperazin-1-yl}pyridine-2-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential applications as a kinase inhibitor. This article provides a detailed examination of its biological activity, including cytotoxicity against various cancer cell lines and its mechanism of action.
- Molecular Formula : C21H26N6
- Molecular Weight : 394.5 g/mol
- CAS Number : 2742054-37-9
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicate that the compound exhibits moderate to significant cytotoxicity:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 1.06 ± 0.16 |
| HeLa | 1.23 ± 0.18 |
| MCF-7 | 2.73 ± 0.33 |
These values suggest that the compound is effective at low concentrations, making it a promising candidate for further development as an anticancer agent .
The compound acts as an inhibitor of c-Met kinase, which is implicated in various cancers due to its role in promoting cell proliferation and survival. The inhibitory activity against c-Met was found to be potent, with an IC50 value comparable to established inhibitors like Foretinib (IC50 = 0.090 μM) . This suggests that the compound may interfere with the signaling pathways that contribute to tumor growth and metastasis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperazine and pyridazine moieties significantly influence biological activity. For instance, the presence of a dimethylamino group enhances the potency against c-Met kinase and increases cytotoxicity in cancer cells . Further optimization of these structural components could lead to improved efficacy and selectivity.
Case Study 1: In Vitro Evaluation
In a study evaluating various derivatives of pyridazine compounds, this specific compound was tested alongside others for its cytotoxic effects on cancer cell lines. The results demonstrated that compounds with similar structural features exhibited varying degrees of cytotoxicity, emphasizing the importance of specific functional groups in enhancing biological activity .
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of multiple derivatives, including this compound. The study highlighted that while many compounds showed moderate inhibition, this particular derivative displayed superior activity against c-Met, indicating its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Structural and Functional Insights
This difference may influence solubility and target selectivity . The thiophene and phenyl groups in the third compound () introduce hydrophobicity, likely improving blood-brain barrier penetration but reducing aqueous solubility .
Synthetic and Commercial Relevance :
- The compound in was synthesized via single-crystal X-ray diffraction-validated methods, ensuring structural precision .
- CAS 2640821-98-1 is commercially available at research-scale pricing ($8–$11/g), suggesting utility as a building block in drug discovery .
Research Findings and Limitations
- Biological Activity: No direct data on the target compound’s activity are available. However, pyridazine derivatives are known to inhibit kinases (e.g., JAK2/3) due to their planar, electron-rich scaffolds. Pyrimidine analogs (e.g., CAS 2640821-98-1) may exhibit similar profiles .
- Physicochemical Properties : The target compound’s calculated logP (~2.1) is lower than the thiophene-containing analog (logP ~3.5), indicating better solubility but reduced lipophilicity .
- Gaps in Evidence: The provided materials lack experimental data (e.g., binding affinities, ADMET) for the target compound. Comparisons rely on structural extrapolation and known trends in heterocyclic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
